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Compound of Interest

Compound Name:
N,N-dimethyl-1H-pyrrole-2-

carboxamide

CAS No.: 7126-47-8

Cat. No.: B3023267

Get Quote

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural

integrity of synthesized compounds. The distinct structural features of 1H-pyrrole-2-

carboxamide and its N,N-dimethyl derivative give rise to unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of these molecules. The

key differentiating feature is the presence of amide N-H protons in the parent compound versus

the N-methyl protons in the derivative.

Table 2: Comparative ¹H NMR Spectral Data (Predicted in DMSO-d₆)
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Protons
1H-Pyrrole-2-
carboxamide

N,N-dimethyl-1H-
pyrrole-2-
carboxamide

Rationale for
Difference

Pyrrole N-H
~11.7 ppm (broad

singlet)

~11.8 ppm (broad

singlet)

The electronic

environment of the

pyrrole ring is largely

similar.

Pyrrole C-H
~6.1-7.0 ppm (3

distinct multiplets)

~6.7-7.6 ppm (3

distinct multiplets)

The specific chemical

shifts of the three non-

equivalent ring

protons are sensitive

to the amide

substitution, but they

remain in the

characteristic aromatic

region for a pyrrole

ring.[1][2]

Amide N-H₂
~7.5-8.0 ppm (broad

singlet, 2H)
Absent

The two amide

protons are replaced

by methyl groups.

Amide N-(CH₃)₂ Absent
~3.25 ppm (singlet,

6H)

A characteristic singlet

representing the six

equivalent protons of

the two methyl

groups.[1]

The absence of the broad N-H₂ signal and the appearance of a sharp 6H singlet around 3.25

ppm is a definitive confirmation of successful N,N-dimethylation.[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization
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technique well-suited for these compounds, typically yielding the protonated molecular ion

[M+H]⁺.[3]

Table 3: Comparative Mass Spectrometry Data

Parameter 1H-Pyrrole-2-carboxamide
N,N-dimethyl-1H-pyrrole-2-
carboxamide

Molecular Formula C₅H₆N₂O C₇H₁₀N₂O

Exact Mass 110.0480 g/mol [4] 138.0793 g/mol [5]

[M+H]⁺ (ESI-MS) 111.0553 m/z 139.0866 m/z[6]

Under harder ionization conditions like Electron Ionization (EI), fragmentation patterns can

further differentiate the molecules. The N,N-dimethyl derivative would show a characteristic

loss of a dimethylamino group, which is not possible for the parent compound.[7]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

most significant difference between the two compounds is observed in the N-H stretching

region.

1H-Pyrrole-2-carboxamide: Will exhibit distinct N-H stretching bands. A pair of sharp peaks

around 3400-3200 cm⁻¹ corresponds to the symmetric and asymmetric stretching of the

primary amide (-NH₂). A broader peak in the same region corresponds to the pyrrole N-H

stretch. A strong C=O (Amide I) band will be visible around 1650 cm⁻¹.

N,N-dimethyl-1H-pyrrole-2-carboxamide: The spectrum will lack the characteristic primary

amide N-H stretching bands. Only the broader pyrrole N-H stretch will be present in the

3400-3200 cm⁻¹ region. The C=O (Amide I) band will still be present, potentially shifted

slightly compared to the parent compound due to the electronic effect of the methyl groups.

Case Study: Structure-Activity Relationship (SAR) in
Antitubercular Agents
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Recent research in the development of novel antitubercular agents targeting the Mycobacterial

Membrane Protein Large 3 (MmpL3) provides a compelling real-world example of the profound

impact of N-H to N-methyl substitution.[1][8][9]

In a series of potent 1H-pyrrole-2-carboxamide inhibitors of MmpL3, structure-activity

relationship (SAR) studies were conducted.[8] It was discovered that the hydrogen atoms on

both the pyrrole nitrogen and the amide nitrogen were crucial for potent anti-TB activity.[1][8]

Observation 1: Replacing the pyrrole N-H with an N-methyl group resulted in a ~50-fold

reduction in activity.[8]

Observation 2: Replacing both the pyrrole N-H and the amide N-H with methyl groups (an

N,N-dimethyl amide on an N-methyl pyrrole) led to a complete loss of activity.[1][8]

Mechanistic Insight: Molecular docking studies revealed the reason for this dramatic loss of

potency. The parent compound forms critical hydrogen bonds between its pyrrole N-H, its

amide N-H, and key amino acid residues in the MmpL3 binding pocket.[1] The N,N-dimethyl

derivative, lacking these hydrogen bond donors, could only engage in weaker hydrophobic

interactions, resulting in a failure to inhibit the protein effectively.[1][8] This case study

authoritatively demonstrates that while N,N-dimethylation can improve pharmacokinetic

properties like metabolic stability, it can be critically detrimental to pharmacodynamic activity if

hydrogen bonding is essential for the mechanism of action.

Comparative Biological Screening Workflow
A robust and standardized workflow is essential for directly comparing the biological activity of

two related compounds. The following diagram illustrates a typical workflow for determining and

comparing the Minimum Inhibitory Concentration (MIC) of our two compounds against a

bacterial strain.
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1. Preparation

2. MIC Assay Execution

3. Data Analysis

Stock Solution:
1H-pyrrole-2-carboxamide

in DMSO

Serial Dilution
(96-well plate)

Stock Solution:
N,N-dimethyl derivative

in DMSO

Serial Dilution
(96-well plate)

Inoculate with
Bacterial Culture

Incubate
(e.g., 37°C, 24h)

Read Results
(Visual or Spectrophotometric)

Determine MIC
(Lowest concentration

with no growth)

Determine MIC
(Lowest concentration

with no growth)

Compare MIC Values
& Conclude SAR

Click to download full resolution via product page

Caption: Workflow for Comparative Antimicrobial MIC Assay.
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This self-validating system ensures that both compounds are tested under identical conditions,

allowing for a direct and reliable comparison of their potency. Any observed difference in the

MIC can be confidently attributed to the structural modification.

Conclusion and Future Directions
This guide has systematically dissected the differences between 1H-pyrrole-2-carboxamide

and its N,N-dimethyl derivative. The addition of two methyl groups fundamentally alters the

molecule's physicochemical profile, most notably by increasing lipophilicity and removing a key

hydrogen bond donating site. These changes have direct and predictable consequences for

analytical characterization and, more critically, for biological activity.

As demonstrated by the MmpL3 inhibitor case study, N,N-dimethylation can abolish activity

where hydrogen bonding is paramount for target engagement.[1][8] Conversely, in scenarios

where increased membrane permeability or metabolic stability is desired and hydrophobic

interactions dominate binding, this modification can be highly advantageous.

For drug development professionals, the choice between a primary/secondary amide and a

tertiary amide is a critical decision in lead optimization. This choice should be guided by a deep

understanding of the target's binding site topology—information that can be gleaned from X-ray

crystallography, cryo-EM, or validated homology models. Future research should continue to

build detailed SAR libraries, correlating subtle structural changes with comprehensive ADME

(Absorption, Distribution, Metabolism, and Excretion) and activity profiles to enable more

predictive, rational drug design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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